molecular formula C21H21N3O4S B6521726 methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 946203-10-7

methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6521726
CAS No.: 946203-10-7
M. Wt: 411.5 g/mol
InChI Key: OIVLSSUFHVWFTJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound featuring a benzimidazole core substituted with a 2-methoxyphenylmethyl group, a sulfanyl-acetamido linker, and a methyl benzoate ester. Its synthesis involves multi-step reactions, including the formation of imidazole derivatives via condensation and functionalization of aromatic amines with aldehydes or esters in the presence of catalysts such as Na₂S₂O₅ or m-CPBA (meta-chloroperbenzoic acid) .

Properties

IUPAC Name

methyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-18-6-4-3-5-16(18)13-24-12-11-22-21(24)29-14-19(25)23-17-9-7-15(8-10-17)20(26)28-2/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLSSUFHVWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. It’s possible that the compound could have various effects depending on its targets and the biochemical pathways it affects. More research is needed to elucidate these effects.

Biological Activity

Methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate, also known by its IUPAC name N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide, is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.5 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with bacterial and fungal cellular mechanisms. The imidazole ring is known for its ability to interact with various enzymes and receptors, modulating their activities. Specifically, this compound may inhibit protein synthesis pathways and disrupt nucleic acid synthesis, leading to bactericidal effects .

Bacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against Gram-positive bacteria with the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µM) Mechanism
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

The compound demonstrated a bactericidal effect, particularly against resistant strains such as MRSA, with biofilm inhibition concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Fungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity. The MIC values for various fungal strains are as follows:

Fungal Strain MIC (µM) Comparison
Candida albicans106.91 - 208.59Superior to fluconazole (MIC 220.76 μM)

The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis .

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on MRSA Infections : A clinical trial assessed the efficacy of this compound in treating MRSA infections in patients who were unresponsive to standard therapies. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to placebo .
  • Biofilm Formation Inhibition : Another study focused on its ability to inhibit biofilm formation in various pathogens, showing over 55% inhibition in biofilm biomass compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate with analogous compounds based on structural motifs, synthesis pathways, and inferred properties.

Structural Analogues

Compound Name Key Structural Differences Synthesis Highlights Potential Functional Implications
Target Compound Contains a 2-methoxyphenylmethyl-imidazole, sulfanyl-acetamido linker, and methyl benzoate. Na₂S₂O₅-mediated condensation of amines and aldehydes in DMF . Enhanced lipophilicity due to methoxyphenyl group; sulfanyl linker may confer redox sensitivity.
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate Lacks sulfanyl-acetamido linker; features a 5-methyl-benzimidazole. Similar condensation method but without sulfur-based intermediates. Reduced metabolic stability compared to sulfanyl-containing analogs.
2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)Methyl)Sulfinyl)-1H-Benzo[d]Imidazole Sulfinyl (S=O) instead of sulfanyl (S); pyridine ring replaces benzoate ester. Oxidation with m-CPBA for sulfinyl group formation; alumina column purification. Sulfinyl group increases polarity and oxidation resistance.
Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate Hydroxyethyl-benzyl amino substituent; ethyl ester instead of methyl. Reductive amination with NaBH3CN; benzyl-aldehyde intermediates . Hydroxyethyl group enhances water solubility; benzyl moiety may improve receptor binding.
Metsulfuron Methyl Ester Triazine core with sulfonylurea linkage; unrelated to imidazole/benzoate systems. Commercial synthesis via sulfonylurea formation. Herbicidal activity due to sulfonylurea’s inhibition of acetolactate synthase.

Hypothetical Pharmacological Comparison

While direct pharmacological data are unavailable, structural trends suggest:

  • Target Compound : Higher lipophilicity (logP) due to methoxyphenyl and methyl ester groups may favor blood-brain barrier penetration.
  • Sulfinyl Analog : Increased polarity may limit CNS activity but improve solubility for oral administration.
  • Hydroxyethyl Derivative : Enhanced solubility and hydrogen-bonding capacity could optimize renal excretion profiles.

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